![molecular formula C14H11ClFN3O B2756018 N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2380078-87-3](/img/structure/B2756018.png)
N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide, commonly known as CP-868596, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
CP-868596 is a reversible inhibitor of the N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide tyrosine kinase, which is a key player in the signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide, CP-868596 blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
CP-868596 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-proliferative effects, CP-868596 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. CP-868596 has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of CP-868596 is its specificity for N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide, which reduces the likelihood of off-target effects. However, one limitation of CP-868596 is its relatively low potency compared to other N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide inhibitors, which may limit its efficacy in clinical settings.
Future Directions
For CP-868596 include the development of more potent analogs and the investigation of its potential as a combination therapy with other cancer drugs.
Synthesis Methods
CP-868596 is synthesized through a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with ethyl 6-chloro-2-cyanopyrimidine-4-carboxylate, followed by the hydrolysis of the ethyl ester to form the carboxylic acid. The carboxylic acid is then treated with thionyl chloride and cyclopropylamine to yield CP-868596.
Scientific Research Applications
CP-868596 has been extensively studied for its potential as a cancer therapeutic agent. In preclinical studies, CP-868596 has shown efficacy against various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer. CP-868596 has also been shown to overcome resistance to other N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide inhibitors, such as gefitinib and erlotinib.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O/c15-10-5-9(3-4-11(10)16)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWJLSBFUUMROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide |
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